molecular formula C26H28N6O6S2 B11536343 N-Phenyl-N-({N'-[(E)-{4-[(E)-{[2-(N-phenylmethanesulfonamido)acetamido]imino}methyl]phenyl}methylidene]hydrazinecarbonyl}methyl)methanesulfonamide

N-Phenyl-N-({N'-[(E)-{4-[(E)-{[2-(N-phenylmethanesulfonamido)acetamido]imino}methyl]phenyl}methylidene]hydrazinecarbonyl}methyl)methanesulfonamide

Cat. No.: B11536343
M. Wt: 584.7 g/mol
InChI Key: HKJGTZMEYNMEPG-XUIWWLCJSA-N
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Description

  • Preparation Methods

    • Synthetic routes involve the introduction of substituents onto the naphthylamine skeletons.
    • Reaction conditions may vary based on the specific substituents.
    • Industrial production methods typically employ efficient and scalable synthetic routes.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., hydrazine), and nucleophiles (e.g., amines).
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

    • Chemistry: Investigating its antioxidant properties and stability.
    • Biology: Assessing its impact on cellular health and oxidative stress.
    • Medicine: Exploring potential therapeutic applications, such as in neuroprotection or cardiovascular health.
    • Industry: Developing antioxidant additives for polymers, fuels, and lubricants.
  • Mechanism of Action

    • The compound likely acts by donating hydrogen atoms to neutralize free radicals.
    • Molecular targets may include reactive oxygen species (ROS) and lipid peroxides.
    • Pathways involved could be related to cellular redox balance and inflammation.
  • Comparison with Similar Compounds

    • Uniqueness: Highlight its specific substituents and structural features.
    • Similar Compounds: Other phenylnaphthylamine antioxidants, such as N-phenyl-1-naphthylamine and N-phenyl-2-naphthylamine.

    Remember that this compound’s antioxidant properties make it valuable in various fields, and further research can uncover its full potential

    Properties

    Molecular Formula

    C26H28N6O6S2

    Molecular Weight

    584.7 g/mol

    IUPAC Name

    2-(N-methylsulfonylanilino)-N-[(E)-[4-[(E)-[[2-(N-methylsulfonylanilino)acetyl]hydrazinylidene]methyl]phenyl]methylideneamino]acetamide

    InChI

    InChI=1S/C26H28N6O6S2/c1-39(35,36)31(23-9-5-3-6-10-23)19-25(33)29-27-17-21-13-15-22(16-14-21)18-28-30-26(34)20-32(40(2,37)38)24-11-7-4-8-12-24/h3-18H,19-20H2,1-2H3,(H,29,33)(H,30,34)/b27-17+,28-18+

    InChI Key

    HKJGTZMEYNMEPG-XUIWWLCJSA-N

    Isomeric SMILES

    CS(=O)(=O)N(C1=CC=CC=C1)CC(=O)N/N=C/C2=CC=C(C=C2)/C=N/NC(=O)CN(S(=O)(=O)C)C3=CC=CC=C3

    Canonical SMILES

    CS(=O)(=O)N(CC(=O)NN=CC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C)C3=CC=CC=C3

    Origin of Product

    United States

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